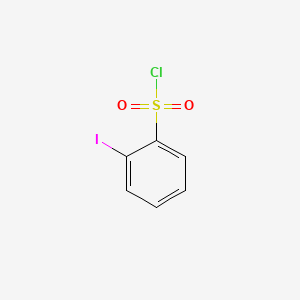

2-Iodobenzolsulfonylchlorid

Übersicht

Beschreibung

2-Iodobenzenesulfonyl chloride is a chemical compound that serves as a key intermediate in various organic synthesis processes. It is related to a family of compounds that are characterized by the presence of a sulfonyl chloride group attached to an aromatic ring which is further substituted with an iodine atom. This structural motif is central to the reactivity and utility of these compounds in synthetic chemistry.

Synthesis Analysis

The synthesis of compounds related to 2-iodobenzenesulfonyl chloride can be achieved through various methods. For instance, 2-iodoxybenzenesulfonic acid, a closely related compound, can be prepared by direct oxidation of 2-iodobenzenesulfonic acid or hydrolysis of the methyl ester of 2-iodylbenzenesulfonic acid . Additionally, amides of 2-iodoxybenzenesulfonic acid can be synthesized via dioxirane oxidation of the corresponding 2-iodobenzenesulfamides . These methods highlight the versatility and reactivity of the iodobenzenesulfonyl moiety in different synthetic contexts.

Molecular Structure Analysis

The molecular structure of compounds in the 2-iodobenzenesulfonyl chloride family can be complex, with the potential for various isomeric forms. For example, two isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been synthesized and characterized by X-ray single crystal diffraction, revealing detailed information about their molecular and electronic structures . Such structural analyses are crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Compounds similar to 2-iodobenzenesulfonyl chloride participate in a range of chemical reactions. Iodobenzene, for example, can catalyze the cyclization of 2-aryl-N-methoxyethanesulfonamides to produce 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides . Furthermore, 2-formylbenzenesulfonyl chloride reacts with primary amines to yield sulfonamido Schiff bases or 2-formylbenzenesulfonamide depending on the amine concentration . These reactions demonstrate the reactivity of the sulfonyl chloride group and its utility in constructing diverse chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iodobenzenesulfonyl chloride derivatives are influenced by their molecular structure. Steric hindrance, as seen in the case of 2,4,6-triisopropylbenzenesulfonyl chloride, can lead to specific bond lengths and bond-angle distortions, which in turn affect the compound's reactivity and selectivity . The presence of the sulfonyl chloride group also imparts certain reactivity patterns, such as susceptibility to nucleophilic attack, which is a common feature of sulfonyl chlorides.

Wissenschaftliche Forschungsanwendungen

Synthese von pharmazeutischen Verbindungen

2-Iodobenzolsulfonylchlorid: wird häufig als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Seine Reaktivität mit verschiedenen organischen Substraten ermöglicht die Konstruktion komplexer Moleküle, die für die Medikamentenentwicklung unerlässlich sind. Beispielsweise wird es bei der Synthese von Sulfonamid-Antibiotika verwendet, die für die Bekämpfung bakterieller Infektionen von entscheidender Bedeutung sind .

Anwendungen in der Materialwissenschaft

In der Materialwissenschaft dient This compound als Vorläufer für die Modifizierung der Oberflächeneigenschaften von Materialien. Es kann verwendet werden, um Sulfonylgruppen in Polymerketten einzuführen, wodurch deren Wechselwirkung mit anderen Substanzen verändert und die Materialleistung in bestimmten Anwendungen verbessert wird .

Analytische Chemie

This compound: spielt in der analytischen Chemie eine Rolle, wo es zur Herstellung von Derivaten von Verbindungen für die Analyse verwendet wird. Seine Fähigkeit, mit verschiedenen funktionellen Gruppen zu reagieren und sich an diese zu binden, macht es zu einem wertvollen Reagenz in Techniken wie Chromatographie und Massenspektrometrie, die bei der Identifizierung und Quantifizierung von Substanzen helfen .

Umweltstudien

Diese Verbindung ist auch in Umweltstudien von Bedeutung. Sie kann zur Synthese von markierten Verbindungen mit Isotopen wie C-14 oder C-13 verwendet werden, die dann zur Verfolgung des Umweltverhaltens und -transports von Schadstoffen eingesetzt werden. Dies ist besonders wichtig, um das Verhalten von Schadstoffen in ökologischen Systemen zu verstehen .

Industrielle Anwendungen

Im Industriesektor ist This compound in die Herstellungsprozesse verschiedener Chemikalien involviert. Es wird bei der Produktion von Farbstoffen, Agrochemikalien und anderen Industriechemikalien verwendet, wo es aufgrund seiner reaktiven Sulfonylchloridgruppe als Schlüsselzwischenprodukt fungiert.

Synthese von Liganden und Komplexen

In der Koordinationschemie wird This compound zur Synthese von Liganden verwendet, die an Metallionen binden können, um Komplexe zu bilden. Diese Komplexe haben Anwendungen, die von der Katalyse bis hin zu Materialien mit einzigartigen magnetischen und elektronischen Eigenschaften reichen .

Safety and Hazards

Wirkmechanismus

Target of Action

2-Iodobenzenesulfonyl chloride is a chemical compound that has been identified as a potential inhibitor of phosphoglycerate mutase 1 , a key enzyme involved in the glycolytic pathway. This enzyme plays a crucial role in cellular metabolism, particularly in cancer cells, making it a promising target for cancer therapy .

Mode of Action

It is known that the compound can cause angular distortions at the ring c atoms of the molecule . This could potentially interfere with the normal functioning of the target enzyme, thereby inhibiting its activity .

Biochemical Pathways

By inhibiting phosphoglycerate mutase 1, 2-Iodobenzenesulfonyl chloride can disrupt the glycolytic pathway . This pathway is crucial for the production of ATP, the main energy currency of the cell. Disruption of this pathway can lead to a decrease in ATP production, which can have downstream effects on various cellular processes that require energy .

Result of Action

The inhibition of phosphoglycerate mutase 1 by 2-Iodobenzenesulfonyl chloride can lead to a decrease in ATP production . This can have a variety of effects at the molecular and cellular level, including a decrease in cellular energy levels and potential disruption of other cellular processes that require ATP. In the context of cancer therapy, this could potentially lead to the death of cancer cells, which are often heavily reliant on glycolysis for their energy needs .

Action Environment

The action, efficacy, and stability of 2-Iodobenzenesulfonyl chloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored under inert gas at 2–8 °C . Additionally, the pH of the environment can potentially affect the compound’s reactivity.

Eigenschaften

IUPAC Name |

2-iodobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIO2S/c7-11(9,10)6-4-2-1-3-5(6)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNWNLNPDRYULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347885 | |

| Record name | 2-Iodobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63059-29-0 | |

| Record name | 2-Iodobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the impact of the iodine and sulfonyl chloride substituents on the benzene ring structure in 2-Iodobenzenesulfonyl chloride?

A1: The research states that the presence of both iodine and sulfonyl chloride groups in the ortho position of the benzene ring leads to "angular distortions at the ring C atoms rather than significant displacement of the substituents out of the ring plane." [] This suggests that the steric hindrance caused by these large substituents primarily affects the bond angles within the ring, rather than forcing the substituents themselves to bend out of the plane.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1298395.png)

![6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1298398.png)

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)

![[2-(4-Methoxy-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298421.png)

![2-[(Carboxymethyl)(methyl)amino]benzoic acid](/img/structure/B1298422.png)